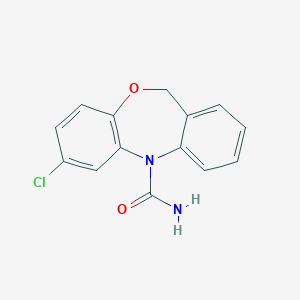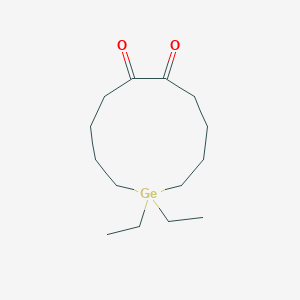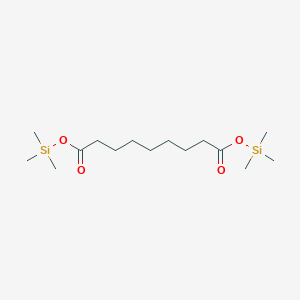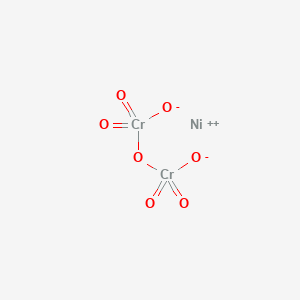
Nickel dichromate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel dichromate is a chemical compound composed of nickel and chromium. It is commonly used as a catalyst, corrosion inhibitor, and in electroplating processes. Its chemical formula is NiCr2O7, and it is a yellow-orange crystalline powder that is highly soluble in water.
Applications De Recherche Scientifique
Nickel dichromate has been widely used in scientific research as a catalyst in various chemical reactions. It has been used in the synthesis of organic compounds, such as aldehydes, ketones, and carboxylic acids. It has also been used in the production of pigments, ceramics, and glass. Nickel dichromate has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of nickel dichromate is not fully understood, but it is believed to work by binding to proteins and enzymes in the body. This binding can affect the function of these proteins and enzymes, leading to changes in cellular processes. Nickel dichromate has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and xanthine oxidase.
Effets Biochimiques Et Physiologiques
Nickel dichromate has been shown to have both biochemical and physiological effects on the body. It has been shown to cause oxidative stress, which can lead to DNA damage and cell death. It has also been shown to affect the immune system, causing inflammation and immune system dysfunction. Nickel dichromate exposure has been linked to respiratory problems, skin irritation, and allergic reactions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using nickel dichromate in lab experiments is its ability to act as a catalyst, which can speed up chemical reactions. It is also relatively inexpensive and easy to obtain. However, nickel dichromate is highly toxic and can pose a danger to researchers if not handled properly. It can also be difficult to dispose of safely, as it is considered a hazardous waste.
Orientations Futures
There are many future directions for research on nickel dichromate. One area of research could focus on developing safer and more effective methods for using nickel dichromate in lab experiments. Another area of research could focus on the potential use of nickel dichromate in the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of nickel dichromate and its effects on the body. Overall, nickel dichromate has the potential to be a valuable tool in scientific research, but its use must be carefully monitored to ensure the safety of researchers and the environment.
Méthodes De Synthèse
Nickel dichromate can be synthesized by mixing nickel nitrate and sodium dichromate in water. The mixture is then heated and stirred until it forms a yellow-orange precipitate. The precipitate is then filtered and washed with water to remove impurities. The resulting product is nickel dichromate.
Propriétés
Numéro CAS |
15586-38-6 |
|---|---|
Nom du produit |
Nickel dichromate |
Formule moléculaire |
Cr2NiO7 |
Poids moléculaire |
274.68 g/mol |
Nom IUPAC |
nickel(2+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium |
InChI |
InChI=1S/2Cr.Ni.7O/q;;+2;;;;;;2*-1 |
Clé InChI |
PLHASFSAGNOMLM-UHFFFAOYSA-N |
SMILES |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ni+2] |
SMILES canonique |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ni+2] |
Autres numéros CAS |
15586-38-6 |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



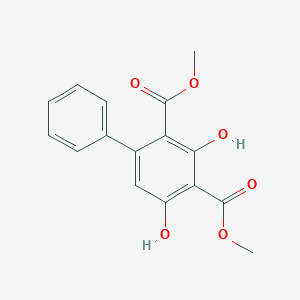
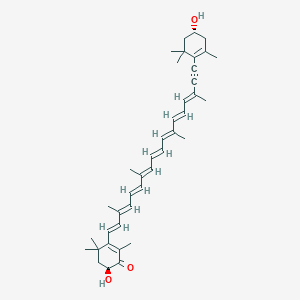

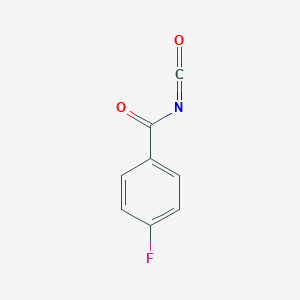

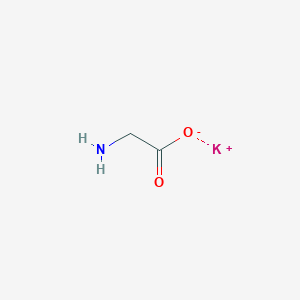
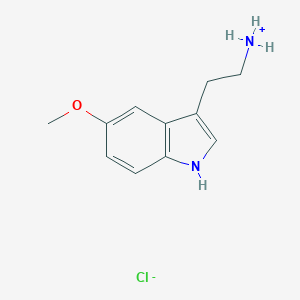

![Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B99406.png)
